molecular formula C8H15N3 B1662072 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene CAS No. 84030-20-6

7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene

Cat. No.: B1662072
CAS No.: 84030-20-6
M. Wt: 153.22 g/mol
InChI Key: OEBXWWBYZJNKRK-UHFFFAOYSA-N
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Description

7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene is a bicyclic strong guanidine base. It is known for its high basicity, with a pKa of 25.43 in acetonitrile and 17.9 in tetrahydrofuran . This compound is widely used as a catalyst in various chemical reactions due to its strong basic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene can be synthesized through a series of chemical reactions involving the cyclization of appropriate precursors. One common method involves the reaction of 1,3-diaminopropane with formaldehyde and methylamine under controlled conditions . The reaction typically requires a solvent such as methanol and is carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the quality and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include aryl/heteroaryl nonaflates, amines, and various solvents such as methanol and tetrahydrofuran. The reactions are often carried out under microwave-promoted conditions or with palladium catalysts to enhance the reaction rates and yields .

Major Products

The major products formed from reactions involving this compound depend on the specific reaction type. For example, in transesterification reactions, the products are typically esters, while in Michael reactions, the products are often β-substituted carbonyl compounds .

Scientific Research Applications

7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene is unique due to its high basicity and ability to form stable complexes with various substrates. Its strong nucleophilic properties and versatility as a catalyst make it a valuable compound in both academic research and industrial applications .

Properties

IUPAC Name

1-methyl-2,3,4,6,7,8-hexahydropyrimido[1,2-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-10-5-3-7-11-6-2-4-9-8(10)11/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEBXWWBYZJNKRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN2C1=NCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70232932
Record name 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene
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Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84030-20-6
Record name 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene
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Record name 1-Methyl-2,3,4,6,7,8-hexahydropyrimido(1,2-a)pyrimidine
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Record name 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene
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Record name 1,3,4,6,7,8-hexahydro-1-methyl-2H-pyrimido[1,2-a]pyrimidine
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Record name 1-methyl-2,3,4,6,7,8-hexahydropyrimido[1,2-a]pyrimidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD)?

A1: The molecular formula of MTBD is C8H15N3, and its molecular weight is 153.23 g/mol.

Q2: What makes MTBD a strong base?

A2: MTBD is a bicyclic guanidine base. The nitrogen lone pairs in guanidines are involved in resonance stabilization, making them highly stable after protonation. This resonance stabilization contributes to the strong basicity of MTBD.

Q3: What types of reactions is MTBD commonly used for?

A3: MTBD is commonly employed as a catalyst in various organic reactions, including ring-opening polymerization (ROP), coupling reactions involving carbon dioxide (CO2), and proton transfer reactions. , , ,

Q4: Can MTBD be used to synthesize polymers from CO2?

A4: Yes, MTBD has demonstrated efficacy in catalyzing the synthesis of polycarbonates from CO2 and epoxides. Specifically, MTBD, in conjunction with a (salen)cobalt(III)-based catalyst, enables the perfectly alternating copolymerization of CO2 with epichlorohydrin, yielding a copolymer with a high percentage of carbonate linkages.

Q5: How does MTBD affect the stereoselectivity of lactide polymerization?

A5: In the context of lactide polymerization, introducing MTBD to a nonselective dialkylgallium alkoxide catalyst system can switch the polymerization mechanism from heteroselective to isoselective. This switch allows for the synthesis of diblock polylactides with distinct isotactic and heterotactic blocks.

Q6: How does the methyl group in MTBD affect its reactivity compared to TBD?

A6: While MTBD and TBD share structural similarities, the presence of the methyl group in MTBD introduces steric hindrance. This hindrance influences the reaction pathways and catalytic activity of MTBD compared to its non-methylated counterpart, TBD. For instance, in the reduction of CO2 to methanol with hydroboranes, MTBD follows a mechanism that involves the activation of the hydroborane reagent, contrasting TBD's interaction with the hydroborane to form a frustrated Lewis pair.

Q7: Is MTBD effective in catalyzing reactions with sterically hindered substrates?

A7: Research suggests that MTBD's effectiveness as a catalyst can be influenced by steric hindrance in both the reacting partners and MTBD itself. Studies on the reaction rates of 1-nitro-1-(4-nitrophenyl)alkanes with MTBD and TBD revealed that steric hindrance from the methyl group in MTBD resulted in slower reaction rates compared to TBD.

Q8: Can MTBD act as a catalyst in ring-opening polymerization (ROP)?

A8: Yes, MTBD can effectively catalyze the ROP of cyclic monomers. For example, MTBD has been successfully employed in the controlled ROP of trimethylene carbonate (TMC) when paired with a Brønsted acid like trifluoromethanesulfonic acid (TFA). This catalytic system enables the synthesis of well-defined poly(trimethylene carbonate) (PTMC) with controlled molecular weights and narrow distributions.

Q9: Can MTBD be used in tandem with metal catalysts?

A9: Yes, MTBD can be effectively used in combination with metal catalysts for specific reactions. For instance, in the synthesis of cyclic carbonates from CO2 and epoxides, MTBD can be used with zinc iodide and metal chlorides to create a highly efficient catalytic system that operates at room temperature and atmospheric pressure.

Q10: Have computational methods been used to study MTBD and its reactions?

A10: Yes, computational chemistry techniques, such as Density Functional Theory (DFT) calculations, have been employed to elucidate the mechanisms of MTBD-catalyzed reactions. For instance, DFT calculations have been instrumental in understanding the mechanism of CO2 reduction to methanol using MTBD and hydroboranes, providing insights into reaction pathways and energy barriers.

Q11: How does MTBD perform as a catalyst in supercritical CO2 (scCO2)?

A11: MTBD, while an effective catalyst in scCO2 for reactions like urethane formation, shows reduced activity compared to its performance in conventional solvents. This diminished activity is attributed to the formation of guanidinium alkylcarbonate salts in scCO2. Additionally, the presence of water in scCO2 can decrease MTBD's efficacy and lead to the formation of undesired byproducts.

Q12: How does MTBD interact with ionic liquids?

A12: MTBD can be a constituent of ionic liquids (ILs) or modify their properties. For example, [MTBD][bis(trifluoromethylsulfonyl)imide] ([MTBD][bmsi]) IL has been used to immobilize Pt nanoparticles for oxygen reduction reactions. Additionally, MTBD-based ILs have been shown to enhance the oxygen reduction reaction (ORR) activity of Pt-based catalysts by modifying the catalyst surface and influencing the adsorption of oxide species.

Q13: Does MTBD form hydrogen bonds?

A13: Yes, MTBD, as a strong base, can participate in hydrogen bonding. It can form homoconjugated hydrogen bonds in semi-protonated complexes, leading to broad band complexes in the IR spectrum.

Q14: Can MTBD be used in the synthesis of polydisulfides?

A14: Yes, MTBD has been successfully utilized as a catalyst in the controlled disassembly of elemental sulfur (S8) for the synthesis of polydisulfides. In this context, MTBD enables the alternating copolymerization of sulfur atoms with episulfides, affording well-defined polydisulfides with controllable molecular weights and architectures.

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